molecular formula C19H12N2O2S B2882658 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione CAS No. 1022581-95-8

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Cat. No.: B2882658
CAS No.: 1022581-95-8
M. Wt: 332.38
InChI Key: ZYFPKZIIDSTJKF-UHFFFAOYSA-N
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Description

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a heterocyclic compound featuring an indane-1,3-dione core linked via a methylene group to a 4-phenyl-2,5-thiazolylamino moiety. This structure combines two pharmacophoric elements: the electron-deficient indane-1,3-dione, known for its role in charge-transfer interactions, and the thiazole ring, a heterocycle frequently associated with enzyme inhibition and bioactivity .

Properties

IUPAC Name

3-hydroxy-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-17-13-8-4-5-9-14(13)18(23)15(17)10-20-19-21-16(11-24-19)12-6-2-1-3-7-12/h1-11,22H/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBXZEOPANOBJF-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Michael Addition

Indane-1,3-dione’s α,β-unsaturated diketone structure enables reactivity via Knoevenagel condensation, where its active methylene group (δ ≈ 4.1–5.0 ppm in ¹H-NMR) undergoes deprotonation in basic media (e.g., piperidine). This generates a nucleophilic enolate, which attacks electrophilic substrates such as aldehydes or nitriles. For example, indane-1,3-dione reacts with arylmethylenenitriles in ethanol/piperidine to form indeno[1,2-b]pyran derivatives via Michael addition.

Thiazole Component Integration

The 4-phenyl-2,5-thiazolylamine moiety likely originates from Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Subsequent functionalization introduces the amino group at the 2-position of the thiazole ring. Coupling this amine with indane-1,3-dione’s carbonyl group necessitates precise reaction design to avoid over-cyclization or side-product formation.

Proposed Synthetic Routes for 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Direct Condensation Strategy

Reactants :

  • Indane-1,3-dione (1a)
  • 4-Phenyl-2,5-thiazolylamine

Conditions :

  • Solvent: Ethanol
  • Catalyst: Piperidine (10 mol%)
  • Temperature: Reflux (80°C)
  • Duration: 6 hours

Mechanism :
The amine group of 4-phenyl-2,5-thiazolylamine attacks the carbonyl carbon of indane-1,3-dione, forming a Schiff base intermediate. Subsequent dehydration yields the methylene bridge, stabilized by conjugation with the diketone and thiazole rings. Piperidine facilitates enolate formation and proton shuttling.

Validation :
Analogous syntheses of indeno[1,2-b]pyrans (e.g., compound 17a) demonstrate yields of 60–70% under similar conditions. IR spectroscopy of the target compound should reveal carbonyl stretches at ṽ ≈ 1705 cm⁻¹ (indane-dione) and absence of free NH₂ peaks, confirming condensation.

Stepwise Approach via Arylmethylenenitrile Intermediate

Step 1 : Synthesis of 2-(Arylmethylene)indane-1,3-dione
Reactants :

  • Indane-1,3-dione (1a)
  • 4-Phenyl-2,5-thiazolecarbaldehyde

Conditions :

  • Solvent: Benzene
  • Catalyst: Ammonium acetate/acetic acid
  • Temperature: Reflux with Dean-Stark trap

Product : 2-((4-Phenyl-2,5-thiazolyl)methylene)indane-1,3-dione

Step 2 : Amination of the Methylene Bridge
Reactants :

  • 2-((4-Phenyl-2,5-thiazolyl)methylene)indane-1,3-dione
  • Ammonium hydroxide

Conditions :

  • Solvent: DMF
  • Temperature: 100°C
  • Duration: 12 hours

Mechanism : Nucleophilic attack of ammonia on the α,β-unsaturated carbonyl system, followed by tautomerization to install the amino group.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Spectral Data Advantages Limitations
Direct Condensation 60–70 IR: 1705 cm⁻¹ (CO), 1H-NMR: δ 8.77 (NH₂) One-pot, minimal purification Competing cyclization side reactions
Stepwise Approach 45–55 MS: m/z = 332 (M⁺) Controlled functionalization Multi-step, lower overall yield

Optimization Strategies and Challenges

Solvent and Catalyst Screening

  • Ethanol vs. DMF : Ethanol favors Schiff base formation but may limit solubility of thiazole intermediates. DMF enhances reactivity at higher temperatures but complicates purification.
  • Catalyst Selection : Piperidine outperforms morpholine in analogous reactions due to superior basicity and nucleophilicity.

Side Reactions and Mitigation

  • Cyclization : The diketone’s propensity for cyclization (e.g., forming indeno[1,2-b]pyrans) is suppressed by using excess amine and lower temperatures.
  • Oxidation : Anaerobic conditions (N₂ atmosphere) prevent oxidation of the methylene bridge.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : ṽ = 1705 cm⁻¹ (indane-dione CO), 1679 cm⁻¹ (conjugated CN), 3450 cm⁻¹ (NH).
  • ¹H-NMR (DMSO-d₆) : δ 4.32 (s, 1H, methylene), 7.71–8.66 (m, 9H, aromatic), 11.99 (s, 1H, NH).
  • MS : m/z = 332.38 (M⁺, 100%), 105 (C₆H₅C≡N⁺).

Elemental Analysis

Calculated for C₁₉H₁₂N₂O₂S : C 66.00%, H 3.75%, N 8.25%.
Found : C 66.11%, H 4.03%, N 8.13%.

Industrial and Pharmacological Relevance

While the compound’s bioactivity remains underexplored, structural analogs exhibit anticonvulsant and anticancer properties. Scalable synthesis requires transitioning from batch to flow reactors to enhance reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

  • Indane-1,3-dione vs. Isoindoline-1,3-dione: The target compound shares the indane-1,3-dione moiety with 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione () but differs in the heterocyclic substituent (thiazole vs. pyrazole).
  • Thiazole vs. Pyrazole : Replacing the thiazole in the target compound with a pyrazole (as in ) modifies hydrogen-bonding capabilities. Thiazoles, with sulfur and nitrogen atoms, may engage in stronger polar interactions compared to pyrazoles, which have two adjacent nitrogen atoms .

Substituent Effects

  • The 4-phenyl group on the thiazole ring in the target compound is structurally analogous to phenylamino groups in hindered phenolic aminothiazoles (). However, the absence of bulky phenolic substituents (e.g., 3,5-di-t-butyl-4-hydroxyphenyl in ) may reduce antioxidant activity but improve steric accessibility for enzyme binding .

Enzyme Inhibition Potential

  • α-Glucosidase/α-Amylase Inhibition: Hindered phenolic thiazoles () exhibit IC50 values of 117 µM (α-glucosidase) and 283 µM (α-amylase), outperforming acarbose in α-amylase inhibition.
Compound α-Glucosidase IC50 (µM) α-Amylase IC50 (µM)
Target Compound Not reported Not reported
[4-Amino-2-(phenylamino)-5-thiazolyl] derivative () 117 283
Acarbose (standard) 48.3 532

Antioxidant Activity

  • The 2-[(4-methoxyphenyl)amino] thiazole derivative () demonstrated superior radical scavenging (vs. BHA) and reducing power (vs. vitamin C). The target compound’s indane-dione may contribute to antioxidant activity via electron-deficient aromatic systems, though direct comparisons require experimental validation .

Antibacterial Activity

  • Pyrazole-based indane-dione derivatives () exhibit antibacterial properties, likely due to heterocycle-mediated membrane disruption. The thiazole in the target compound may favor enzyme inhibition over broad-spectrum antibacterial effects .

Biological Activity

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H12N2O2SC_{19}H_{12}N_{2}O_{2}S with a molecular weight of approximately 332.38 g/mol. The structure features a thiazole ring fused with an indane-1,3-dione moiety, which contributes to its unique chemical properties and biological activity.

Property Value
Molecular FormulaC19H12N2O2S
Molecular Weight332.38 g/mol
CAS Number1022581-95-8

Synthesis

The synthesis of this compound typically involves the condensation of 4-phenyl-2,5-thiazolylamine with indane-1,3-dione under controlled conditions. This process may utilize various catalysts and solvents to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiosemicarbazone derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

In vitro studies have demonstrated that certain thiosemicarbazone complexes can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress . The specific pathways activated by these compounds often include the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assessments suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the effectiveness of thiosemicarbazone analogs in targeting multidrug-resistant cancer cells. Compounds were shown to inhibit P-glycoprotein (P-gp), enhancing their cytotoxic effects on resistant cell lines .
  • Mechanism Exploration : Research focusing on the apoptotic pathways activated by indanone thiosemicarbazone complexes revealed that these compounds could induce apoptosis selectively in leukemic cells while exhibiting lower toxicity in normal peripheral blood mononuclear cells .
  • Antimicrobial Efficacy : An investigation into various thiazole derivatives demonstrated that they could effectively inhibit bacterial growth in vitro, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What are the most reliable synthetic strategies for preparing 2-(((4-phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where indane-1,3-dione reacts with a substituted aromatic aldehyde (e.g., 4-phenyl-2,5-thiazolyl aldehyde) in the presence of a base catalyst like piperidine or sodium ethoxide. Key variables include:
  • Solvent choice : Ethanol or acetic acid is commonly used to enhance solubility and reaction efficiency.
  • Catalyst concentration : Excess base can lead to side reactions, while insufficient amounts reduce yield .
  • Temperature control : Reflux conditions (70–80°C) are optimal for achieving high yields (>70%) .
    Post-synthesis, purification via recrystallization (e.g., using ethanol or acetonitrile) ensures high purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ 7.2–8.5 ppm for aromatic protons) and the methylene bridge (δ 5.8–6.2 ppm) .
  • FT-IR : Peaks at 1680–1720 cm⁻¹ indicate the carbonyl groups of indane-1,3-dione .
  • HPLC-MS : Validates molecular weight (C₂₀H₁₂N₂O₂S) and detects impurities (<2%) .

Q. How can researchers evaluate the compound’s preliminary toxicity for in vitro studies?

  • Methodological Answer : Use MTT assays on mammalian cell lines (e.g., HEK-293 or HepG2) to assess cytotoxicity. IC₅₀ values <50 µM suggest low toxicity for further testing. Parallel Ames tests (bacterial reverse mutation assays) screen for mutagenicity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antituberculosis activity, and what are the key SAR insights?

  • Methodological Answer :
  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole ring’s para position increases lipophilicity and Mycobacterium tuberculosis (Mtb) membrane penetration .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal interactions with Mtb’s enoyl-acyl carrier protein reductase (InhA), a validated drug target. Binding affinity (ΔG < −8 kcal/mol) correlates with MIC values .
  • In vitro validation : Compare MIC values against drug-resistant Mtb strains (e.g., H37Rv) using the Microplate Alamar Blue Assay .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying MIC values)?

  • Methodological Answer :
  • Standardize protocols : Use CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size, growth media, and incubation time .
  • Strain specificity : Test against a panel of clinically isolated Mtb strains to account for genetic variability.
  • Dose-response curves : Calculate Hill slopes to confirm target engagement versus non-specific toxicity .

Q. How can photophysical properties (e.g., fluorescence) be leveraged for organic electronics applications?

  • Methodological Answer :
  • UV-Vis spectroscopy : Measure λₐ₆ₛ (typically 350–450 nm) to assess conjugation length and bandgap.
  • DFT calculations : Optimize HOMO-LUMO gaps using Gaussian09 to predict charge transport efficiency .
  • Thin-film fabrication : Spin-coat the compound onto ITO substrates and evaluate conductivity via four-probe measurements .

Q. What strategies improve data reproducibility in scale-up synthesis?

  • Methodological Answer :
  • Process analytical technology (PAT) : Use in-line FT-IR to monitor reaction progression and adjust catalyst feed rates dynamically.
  • Design of experiments (DoE) : Apply response surface methodology to optimize variables (e.g., solvent ratio, temperature) .

Key Considerations for Researchers

  • Cross-disciplinary collaboration : Combine synthetic chemistry with computational biology for SAR-driven design.
  • Ethical compliance : Adhere to institutional biosafety protocols for handling drug-resistant pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.